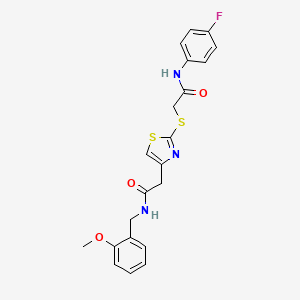
N-(4-fluorophenyl)-2-((4-(2-((2-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-fluorophenyl)-2-((4-(2-((2-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C21H20FN3O3S2 and its molecular weight is 445.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(4-fluorophenyl)-2-((4-(2-((2-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide is a complex organic compound that has attracted attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
The compound comprises several key functional groups:
- Fluorophenyl Group : Enhances lipophilicity and may influence biological interactions.
- Thiazole Moiety : Known for various biological activities, including antimicrobial and anticancer properties.
- Acetamide Functional Group : Often associated with improved pharmacokinetic properties.
Biological Activity
Research indicates that this compound exhibits several biological activities:
-
Anticancer Properties :
- The compound has shown potential in inhibiting cancer cell proliferation. In vitro studies suggest it may induce apoptosis in various cancer cell lines.
- A study reported an IC50 value of approximately 1.30 μM against HepG2 liver cancer cells, indicating strong antiproliferative activity compared to other known compounds like SAHA (17.25 μM) .
-
Antimicrobial Activity :
- Preliminary assays indicate that this compound may possess antibacterial properties, particularly against Gram-positive bacteria.
-
Enzyme Inhibition :
- The compound's structural components suggest it could inhibit specific enzymes involved in cancer progression, such as histone deacetylases (HDACs), which are crucial targets in cancer therapy.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the thiazole ring.
- Introduction of the fluorophenyl group.
- Coupling with the acetamide moiety.
Comparative Analysis
To better understand the potential of this compound, a comparison with similar compounds is presented below:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-(4-fluorophenyl)-2-{[5-(aralkyl/aryl)-1,3,4-oxadiazol-2-yl]sulfanyl}-acetamides | Contains oxadiazole ring | Potential for different biological activity due to oxadiazole incorporation |
| 2-{[5-(6-amino-thiazol-5-yloxy)-phenyl]sulfanyl}-N-(4-fluorophenyl)acetamides | Thiazole and phenolic components | Explored for antibacterial properties |
| 5-{(N-[1-(4-fluorophenyl)]piperidin-1-yloxy)}thiazole derivatives | Piperidine ring addition | Investigated for neuroprotective effects |
Case Studies
Several studies have highlighted the biological activity of related compounds:
- Study on HDAC Inhibition : A related compound with a fluorinated aromatic ring demonstrated selectivity towards HDAC3, showcasing how modifications can enhance therapeutic efficacy .
- Antitumor Activity Investigation : Research indicated that compounds with similar thiazole structures exhibited significant tumor growth inhibition in xenograft models, reinforcing the potential of thiazole-containing compounds in oncology .
Propiedades
IUPAC Name |
2-[2-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-[(2-methoxyphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O3S2/c1-28-18-5-3-2-4-14(18)11-23-19(26)10-17-12-29-21(25-17)30-13-20(27)24-16-8-6-15(22)7-9-16/h2-9,12H,10-11,13H2,1H3,(H,23,26)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEPMQVUGELTAFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)CC2=CSC(=N2)SCC(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













